molecular formula C40H58O2 B1243537 Cucumariaxanthin B

Cucumariaxanthin B

Cat. No.: B1243537
M. Wt: 570.9 g/mol
InChI Key: PTEUXLLYOIVZFO-CDSIZDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucumariaxanthin B is a natural product found in Cucumaria frondosa with data available.

Scientific Research Applications

Novel Marine Carotenoids in Sea Cucumbers

Tsushima, Fujiwara, and Matsuno (1996) discovered novel marine carotenoids, including cucumariaxanthin B, in the sea cucumber Cucumaria japonica. They identified this compound's structure and reported its potential inhibitory effect on Epstein-Barr virus activation in vitro (Tsushima, Fujiwara, & Matsuno, 1996).

Comparative Biochemical Studies

Matsuno and Tsushima (1995) conducted a comparative biochemical study on carotenoids in various sea cucumber species. They found this compound to be a part of a novel series of marine carotenoids present in specific sea cucumber orders, highlighting its uniqueness and potential importance in marine biochemistry (Matsuno & Tsushima, 1995).

Pharmacological Potential of Sea Cucumbers

Khotimchenko (2018) reviewed the pharmacological activities of compounds isolated from sea cucumbers. This review emphasized various biological activities like anticoagulant, anticancer, antioxidant, and anti-infectious properties, which suggests the potential importance of this compound in these contexts (Khotimchenko, 2018).

Anticancer and Immunomodulatory Effects

Research by Aminin et al. (2015) and Janakiram et al. (2015) on sea cucumber metabolites, including this compound, indicated potential anti-cancer and immunomodulatory effects. These studies provide insight into the broader applications of sea cucumber-derived compounds in medical and pharmaceutical research (Aminin et al., 2015), (Janakiram et al., 2015).

Properties

Molecular Formula

C40H58O2

Molecular Weight

570.9 g/mol

IUPAC Name

(2S,3S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,5S,6S)-5-hydroxy-2,2,6-trimethylcyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohexan-1-one

InChI

InChI=1S/C40H58O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,33-37,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,35-,36-,37-/m0/s1

InChI Key

PTEUXLLYOIVZFO-CDSIZDLZSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2[C@@H](C(=O)CCC2(C)C)C)/C)/C)(C)C)O

Canonical SMILES

CC1C(CCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(C(=O)CCC2(C)C)C)C)C)(C)C)O

Synonyms

4'-hydroxy-5,6,5',6'-tetrahydro-beta,beta-caroten-4-one
cucumariaxanthin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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